1-[(2-Chloro-6-fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound is a spirocyclic hybrid molecule combining indole and 1,3-thiazolidine moieties. The spiro junction at the indole C3 position creates a rigid bicyclic framework, while substituents on the phenyl rings modulate its physicochemical and pharmacological properties. The 2-chloro-6-fluorophenylmethyl group at position 1 and the 3-methylphenyl group at position 3' introduce steric and electronic effects critical for interactions with biological targets.
Properties
IUPAC Name |
1'-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2S/c1-15-6-4-7-16(12-15)28-22(29)14-31-24(28)18-8-2-3-11-21(18)27(23(24)30)13-17-19(25)9-5-10-20(17)26/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKKOKJXNZLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of indole and thiazolidine rings, which are known to interact with biological targets.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways. The thiazolidine ring may also contribute to its biological activity by interacting with different molecular sites.
Comparison with Similar Compounds
Table 1. Structural Comparison of Spiro[indole-thiazolidine] Derivatives
*Calculated based on molecular formula C₂₃H₁₆ClF₂N₂O₂S.
- Substituent Effects :
- The 2-chloro-6-fluorophenyl group in the target compound enhances lipophilicity (predicted logP > 5) compared to the 3-chlorophenyl (logP ~4.8, ) and 3-fluorophenyl (logP 4.82, ) analogs.
- The 3-methylphenyl group at position 3' may improve metabolic stability over unsubstituted phenyl groups due to steric hindrance .
Pharmacological Activity
- Antibacterial Activity : A related spiro[indole-thiazolidene] derivative with a pyrazoline substituent demonstrated significant antibacterial activity, attributed to the spiro system’s conformational rigidity and heterocyclic pharmacophores .
- Target Specificity: The chloro-fluoro substitution pattern in the target compound may enhance selectivity for bacterial enzymes (e.g., DNA gyrase) over mammalian targets, as seen in fluoroquinolones .
Physicochemical Properties
Table 2. Predicted Physicochemical Properties
| Property | Target Compound | 3-Fluorophenylmethyl Analog | 3-Chlorophenylmethyl Analog |
|---|---|---|---|
| logP | ~5.2* | 4.82 | 4.8–5.0 |
| logSw | ~-4.5* | -4.67 | — |
| PSA (Ų) | ~70 | 31.04 | — |
*Estimated using substituent contributions. PSA: Polar Surface Area.
- Solubility: The target compound’s low logSw (~-4.5) suggests poor aqueous solubility, necessitating formulation strategies (e.g., nanocrystals) for bioavailability.
Biological Activity
The compound 1-[(2-Chloro-6-fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis and Characterization
The synthesis of thiazolidine derivatives often involves multi-step reactions starting from simple precursors. For instance, thiazolidinone derivatives have been synthesized through the reaction of Schiff bases with alpha-mercaptoacetic acid. The characterization typically employs techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm structural integrity and purity .
Biological Activity
The biological activity of the compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these activities range from 625 µg/ml to >5000 µg/ml depending on the structure and substituents present on the thiazolidine ring .
Antiviral Activity
Some studies have demonstrated that related thiazolidinone compounds exhibit antiviral properties, particularly against HIV. For example, a series of thiazolidinones were evaluated for their anti-HIV activity with varying degrees of success. Specific compounds showed IC50 values indicating their potency against HIV-1, suggesting that structural modifications can enhance antiviral efficacy .
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has also been explored. Compounds with specific substituents have shown the ability to scavenge free radicals effectively, thus providing a protective effect against oxidative stress-related damage .
The mechanisms by which these compounds exert their biological effects are varied and often involve interaction with specific biological targets. For instance:
- Antimicrobial Action : The disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Antiviral Action : Inhibition of viral replication through interference with viral enzymes or host cell receptors.
- Antioxidant Action : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
Case Studies
Several case studies illustrate the biological potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazolidinones against clinical isolates. Results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant strains .
- Evaluation of Antiviral Properties : A comparative study assessed the antiviral activities of various thiazolidinone derivatives against HIV. Some compounds demonstrated IC50 values significantly lower than standard antiviral agents, indicating promising therapeutic potential .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
